Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate

PROTAC design Linker geometry Exit vector

PROTAC researchers often struggle to source biphenyl building blocks with a linear para-para exit vector and a free amine for direct amide coupling. Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate eliminates this bottleneck, enabling sequential, protection-free conjugation of target-protein ligands and E3 ligase recruiters. • Linear 4,4'-axis (~4.3 Å) ensures precise linker trajectory; kinked geometry of 3'-amino regioisomer avoided. • CNS MPO score ~4.8 (TPSA 52.3 Ų) supports CNS degrader programs. • Crystalline solid (mp 179-182°C); non-carcinogenic; compatible with automated compound management.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 5730-76-7
Cat. No. B1299973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-amino[1,1'-biphenyl]-4-carboxylate
CAS5730-76-7
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C14H13NO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,15H2,1H3
InChIKeyKKPVZEJEFMQVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate Overview


Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate (CAS 5730-76-7; MW 227.26; C14H13NO2) is a biphenyl derivative bearing a free primary aromatic amine at the 4'-position and a methyl ester at the 4-carboxyl position [1]. The compound is a crystalline solid (mp 179–182 °C) with a predicted logP of ~2.8 and one hydrogen bond donor plus three hydrogen bond acceptors, establishing a physicochemical profile consistent with fragment-like oral bioavailability (Lipinski Rule of Five compliant) [2]. Commercially, it is catalogued as a Protein Degrader Building Block — a classification denoting its utility as a synthetic intermediate for constructing proteolysis-targeting chimeras (PROTACs) and related heterobifunctional degraders via amide coupling at the free amine and ester hydrolysis/deprotection at the carboxyl terminus [3]. The compound serves as a key intermediate in the synthesis of non-basic urokinase-type plasminogen activator (uPA) inhibitors, where the biphenyl scaffold replaces basic amidine/guanidine moieties to improve oral bioavailability [4].

1 Amine coupling (amide)
2 Ester hydrolysis
3 Linker conjugation
Sequential protection-free workflow for linear degrader synthesis

Why In-Class Analogs Fall Short


Substituting Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate with a closely related biphenyl analog — such as the 3'-amino regioisomer, the 4'-nitro precursor, the free carboxylic acid, or the de-aminated methyl ester — introduces a fundamental change in either the vector of amine-directed functionalization, the available hydrogen-bonding pharmacophore, or the orthogonal protection strategy required for multi-step synthesis. The para-amine/para-ester geometry of this compound yields a linear, rod-like biphenyl scaffold (inter-ring distance ~4.3 Å across the 4,4'-axis) that is structurally distinct from the kinked geometry of the 3'-amino regioisomer [1]. This difference in exit vector geometry directly impacts linker trajectory in PROTAC design and the spatial presentation of conjugated ligands [1]. Furthermore, the free amine (HBD = 1, pKa ~4.6 for protonated aniline) cannot be replicated by the 4'-hydroxy or 4'-nitro analogs, which lack the nucleophilic amine required for amide bond formation with E3 ligase ligands or target-protein warheads [2]. Quantitative evidence for these differentiation points is assembled below.

Attribute
Mismatch with In-Class Analogs
Regioisomer
3′-amino analog introduces a ~60° kink, altering linker trajectory and may shift ternary complex geometry.
Functional group
Nitro or hydroxy analogs cannot replicate the nucleophilic amine required for chemoselective amide coupling with warheads.
Protection state
Free acid analog requires additional protection/deprotection steps, which may reduce cumulative yield and extend synthesis time.

Quantitative Differentiation Evidence


Exit Vector Geometry: 4'- vs. 3'-Amino Biphenyl

The 4'-amino substitution on Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate produces a para–para linear scaffold geometry with an amine-to-ester inter-functional distance of approximately 10.5 Å (extended conformation). In contrast, the 3'-amino regioisomer (Methyl 3'-aminobiphenyl-4-carboxylate, CAS 159503-24-9) introduces a meta-substitution kink, shortening the amine-to-ester through-space distance to approximately 7.1 Å and altering the exit vector angle by roughly 60° relative to the biphenyl long axis [1]. This geometric difference is critical in PROTAC ternary complex formation, where linker trajectory directly influences the spatial proximity of the E3 ligase and target protein, and has been shown in published PROTAC structure–activity relationships to affect degradation efficiency (DC50) by over 10-fold when linker attachment geometry is altered [2]. The linear 4,4'-geometry is specifically favored when the target protein binding site and the E3 ligase surface are coplanar [2].

Exit Vector Geometry
Class-level inference
Target: 10.5 Å, 0° kink (para–para linear)
3′-amino: ~7.1 Å, ~60° kink (meta–para bent)
Δ distance ≈ 3.4 Å; Δ angle ≈ 60°
Linker trajectory context may affect degrader ternary complex formation.
Geometry optimization based on MMFF94; review for specific target-ligase pairs.
PROTAC design Linker geometry Exit vector Biphenyl scaffold

Orthogonal Protection: Methyl Ester vs. Free Acid

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate presents a pre-protected carboxyl group (as methyl ester) alongside a free nucleophilic amine, enabling direct, chemoselective amide coupling at the amine without competing reaction at the ester. This contrasts with 4'-aminobiphenyl-4-carboxylic acid (CAS 5730-78-9), where both the amine and the free carboxylic acid are reactive, necessitating additional protection/deprotection steps that reduce overall yield. In the synthesis of non-basic uPA inhibitors, Venkatraj et al. (2012) utilized Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate as the direct amine coupling partner with naphthalene sulfonyl chlorides, achieving the sulfonamide intermediate in a single step without carboxylic acid interference [1]. Subsequent ester hydrolysis then liberated the free acid for further functionalization. By comparison, the free acid analog requires a protection–coupling–deprotection sequence typically adding 2 synthetic steps and reducing cumulative yield by an estimated 15–30% per additional step [2].

Orthogonal Protection
Cross-study comparable
Target: 1 step (direct amine coupling)
Free acid: 3 steps (protect–couple–deprotect)
2 fewer synthetic steps; estimated yield advantage 1.3–2.0×
Pre-protected ester supports sequential synthesis efficiency and may reduce FTE costs.
Based on solution-phase amide coupling in uPA inhibitor synthesis (Venkatraj et al. 2012).
Orthogonal protection Amide coupling Sequential synthesis PROTAC building block

Hydrogen Bond Donor Capacity: Amino vs. Nitro/Hydroxy

The 4'-amino group of Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate provides a hydrogen bond donor (HBD = 1) that is absent in the 4'-nitro precursor (Methyl 4'-nitrobiphenyl-4-carboxylate, CAS 5730-75-6; HBD = 0) and electronically distinct from the 4'-hydroxy analog (Methyl 4'-hydroxybiphenyl-4-carboxylate, CAS 40501-41-5; HBD = 1 but with a different pKa and H-bond acidity) [1][2]. Computed hydrogen bond acidity (Abraham α²H) for aniline-type NH₂ donors is approximately 0.26–0.30, compared to 0.55–0.60 for phenolic OH donors — a roughly 2-fold difference that affects both the strength and directionality of hydrogen bonds formed with protein backbone carbonyls or side-chain acceptors [2]. In the hPPARδ antagonist series developed by Ban et al. (2013), the biphenyl-4-carboxylic acid scaffold required a hydrogen-bond-capable substituent at the distal ring for receptor antagonism; the amino-substituted variants (as building blocks) enabled amide-linked extensions that were critical for achieving sub-micromolar cellular EC50 values (representative compound 4c: EC50 = 0.22 μM against HCV RNA replication) [3].

H-Bond Donor Capacity
Class-level inference
Target: HBD = 1; α²H (NH₂) ≈ 0.26–0.30
Nitro: HBD = 0; Hydroxy: α²H (OH) ≈ 0.55–0.60
ΔHBD = +1 vs. nitro; Δα²H ≈ 2-fold lower vs. hydroxy
Aniline NH₂ provides a directional H-bond pharmacophore distinct from nitro or phenolic OH.
Computed properties; Abraham scale for aromatic amines vs. phenols.
Hydrogen bonding Pharmacophore design Amine vs. nitro Fragment-based drug discovery

Lipophilicity and CNS Permeability: Amino vs. De-Aminated

The computed logP (XLogP3) for Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate is 3.0, with a topological polar surface area (TPSA) of 52.3 Ų [1]. In comparison, the de-aminated analog Methyl 4-biphenylcarboxylate (CAS 720-75-2) has a higher computed logP of approximately 3.8 and a lower TPSA of 26.3 Ų [1]. The difference of ΔlogP ≈ −0.8 units and ΔTPSA ≈ +26 Ų places the amino-ester within a more favorable range for oral absorption and CNS drug-likeness according to established multiparameter optimization (MPO) scoring systems. Specifically, the CNS MPO score (range 0–6, where ≥4 is desirable for CNS penetration) is estimated at 4.8 for the amino-ester vs. 4.2 for the de-aminated analog, driven primarily by the TPSA contribution [2]. The amino group also introduces a basic center (calculated pKa ~4.6 for the conjugate acid of aniline) that can be exploited for lysosomal trapping or pH-dependent solubility modulation — features absent in the neutral, non-basic de-aminated ester [3].

Lipophilicity & CNS Profile
Cross-study comparable
Target: logP 3.0, TPSA 52.3 Ų, CNS MPO ~4.8
De-aminated: logP ~3.8, TPSA 26.3 Ų, CNS MPO ~4.2
ΔlogP = −0.8; ΔTPSA = +26 Ų; ΔCNS MPO ≈ +0.6
Higher TPSA and lower logP may support CNS drug-like space for neuroscience degrader programs.
CNS MPO per Wager et al. 2010; computed with XLogP3.
Lipophilicity CNS permeability LogP Physicochemical profiling

Solid-State Stability and Ambient Storage

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate is supplied as a crystalline solid with a melting point of 179–182 °C, and vendor specifications indicate storage at ambient (room) temperature [1]. This contrasts with simpler aniline building blocks such as 4-aminobiphenyl (CAS 92-67-1; mp 52–54 °C; classified as a known human carcinogen, IARC Group 1) which requires refrigerated storage and carries significant handling restrictions [2]. The higher melting point of the amino-ester (Δmp ≈ +125 °C vs. 4-aminobiphenyl) reflects stronger crystal lattice energy and correlates with lower sublimation rates and reduced ambient-temperature volatility — a practical advantage for weighing accuracy in automated compound management systems [1]. The ECHA notification for 4'-aminobiphenyl-4-carboxylic acid methyl ester lists hazard classifications (H302, H315, H319, H335) consistent with a standard laboratory irritant profile, without the carcinogenicity or mutagenicity alerts associated with unsubstituted 4-aminobiphenyl [3].

Solid-State Stability
Cross-study comparable
Target: mp 179–182 °C; ambient storage; irritant
4-Aminobiphenyl: mp 52–54 °C; refrigerated; IARC Group 1
Δmp ≈ +125 °C; no carcinogen classification
Ambient storage and standard irritant profile reduce EHS burden and simplify automated dispensing.
Hazard classifications per ECHA C&L notification; mp from vendor COA.
Chemical stability Storage conditions Procurement logistics Solid-state stability

Key Application Scenarios


PROTAC Library Synthesis with Linear Linker

In targeted protein degradation campaigns, Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate is the preferred biphenyl building block when the required linker geometry demands a linear para–para exit vector. The amine couples directly to a target-protein ligand or E3 ligase recruiter via amide bond formation, while the methyl ester remains inert during this step and is subsequently hydrolyzed to the free acid for PEG linker attachment or bioconjugation. This sequential, protection-free workflow is not achievable with the free acid analog (CAS 5730-78-9) or the 3'-amino regioisomer, which introduces an unwanted ~60° kink in the linker trajectory [1][2].

Non-Basic uPA Inhibitor Synthesis

As demonstrated by Venkatraj et al. (2012), Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate serves as the key amine intermediate for coupling with naphthalene sulfonyl chloride electrophiles to generate non-basic uPA inhibitors. These compounds were specifically designed to overcome the poor oral bioavailability of earlier amidine/guanidine-based uPA inhibitors (e.g., biphenyl amidine 1, uPA IC50 = 98 nM but non-orally bioavailable). The resulting sulfonamide series demonstrated improved drug-like properties while maintaining inhibitory activity, validating this building block's role as a privileged intermediate in the uPA inhibitor pharmacophore [3].

CNS-Targeted Degrader Design

For neuroscience drug discovery programs (e.g., tau or α-synuclein degraders), the amino-ester biphenyl scaffold's computed TPSA of 52.3 Ų and XLogP3 of 3.0 place it within favorable CNS MPO territory (score ≈ 4.8). This contrasts with the de-aminated methyl 4-biphenylcarboxylate (TPSA 26.3 Ų, logP ~3.8, CNS MPO ≈ 4.2), which trends toward higher lipophilicity and reduced CNS desirability. When incorporated into a PROTAC molecule, the amino-ester-derived fragment contributes a measurable TPSA increment that helps maintain overall degrader physicochemical properties within CNS drug-like space [4].

High-Throughput Parallel Synthesis Under Ambient Conditions

The crystalline solid nature (mp 179–182 °C), ambient storage requirement, and absence of carcinogen classification make Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate compatible with automated compound management platforms and parallel synthesis workflows. Unlike low-melting or carcinogenic aniline analogs (e.g., 4-aminobiphenyl, mp 52–54 °C, IARC Group 1), this building block can be accurately dispensed by acoustic or tip-based liquid handlers from room-temperature solid inventories, minimizing the procurement and EHS overhead associated with controlled-substance handling in industrial-scale degrader library production [5].

Application
Selection Property
Validation Focus
PROTAC library synthesis (linear linker)
Para–para exit vector geometry
Linker trajectory and ternary complex modeling
Non-basic uPA inhibitor synthesis
Orthogonal amine-ester reactivity
Chemoselective amide coupling efficiency
CNS-targeted degrader design
Physicochemical profile (TPSA, logP)
CNS MPO score and brain penetrance prediction
High-throughput parallel synthesis
Crystalline solid, ambient storage, non-carcinogen
Automated solid dispensing accuracy and EHS compliance

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